molecular formula C11H10O4 B1222109 3-(Hydroxymethyl)-8-methoxychromone CAS No. 37770-79-9

3-(Hydroxymethyl)-8-methoxychromone

Cat. No.: B1222109
CAS No.: 37770-79-9
M. Wt: 206.19 g/mol
InChI Key: JJLDSEURXVLQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-8-methoxychromone is a chromone derivative characterized by a hydroxymethyl group at position 3 and a methoxy group at position 8 on the chromone backbone (benzopyran-4-one). Chromones are naturally occurring or synthetic compounds with diverse biological activities, including anti-inflammatory, antioxidant, and antiallergic properties.

Properties

CAS No.

37770-79-9

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3-(hydroxymethyl)-8-methoxychromen-4-one

InChI

InChI=1S/C11H10O4/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-4,6,12H,5H2,1H3

InChI Key

JJLDSEURXVLQMK-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC=C(C2=O)CO

Canonical SMILES

COC1=CC=CC2=C1OC=C(C2=O)CO

Other CAS No.

37770-79-9

Synonyms

3-(hydroxymethyl)-8-methoxychromone
W-8011
W8011

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Structure : The compound’s structure includes a γ-pyrone ring substituted with polar functional groups, influencing its solubility and reactivity.
  • Biological Activity : Studies in rats demonstrate that 3-(Hydroxymethyl)-8-methoxychromone and its metabolite, 3-carboxy-8-methoxychromone, exhibit antiallergy activity by inhibiting histamine release in vivo .
  • Metabolism: Upon oral administration in rats, it undergoes oxidation to 3-carboxy-8-methoxychromone and ring scission to form 2-hydroxy-3-methoxyacetophenone, with glucuronide and sulfate conjugates identified in urine .

Comparison with Structurally Similar Chromone Derivatives

Structural Analogs and Substituent Effects

The biological activity of chromones is highly dependent on substituent type and position. Below is a comparative analysis of this compound and its analogs:

Compound Substituents Biological Activity Key Findings References
This compound 3-hydroxymethyl, 8-methoxy Antiallergy (in vivo), correlates with histamine inhibition Active in rat plasma; metabolized to 3-carboxy derivative, which retains activity
3-Carboxy-8-methoxychromone 3-carboxy, 8-methoxy Antiallergy (in vitro and in vivo) Solely active in vitro; synergizes with parent compound in vivo
8-Methoxychromone 8-methoxy Inactive Lacks antiallergy activity despite structural similarity
3-(Hydroxymethyl)-7-methoxychromone 3-hydroxymethyl, 7-methoxy Not explicitly reported Structural analog with shifted methoxy group; potential differences in bioavailability
8-Chloro-3-(hydroxymethyl)chromone 3-hydroxymethyl, 8-chloro Unknown Chlorine substituent may enhance lipophilicity but reduce metabolic stability
5-Hydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-methylchromone Multiple substituents Unknown (pharmacological research) Complex structure with extended alkyl chain; potential for altered receptor interaction or solubility

Metabolic Pathways and Bioactivity

  • This compound vs. 3-Carboxy-8-methoxychromone :

    • The parent compound requires metabolic activation (oxidation to the 3-carboxy form) for in vitro activity, while both forms are active in vivo .
    • The hydroxymethyl group is critical for initial absorption, whereas the carboxy group enhances target binding .
  • Comparison with Balanophonin: Balanophonin (a related benzofuran-chromone hybrid) shares the 3-hydroxymethyl and methoxy substituents but includes additional aromatic rings. This structural complexity may confer distinct pharmacological uses (e.g., anti-inflammatory or antiviral activity) but complicates direct comparison .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.